BenchChemオンラインストアへようこそ!

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide

SYK FLT3 dual inhibitor

TAK-659 (mivavotinib) is the only clinically evaluated, reversible type-I kinase inhibitor that simultaneously targets SYK (IC₅₀ 3.2 nM) and FLT3 (IC₅₀ 4.6 nM) at low nanomolar potencies without complicating JAK or Src-family activity. Unlike single-target surrogates (entospletinib, gilteritinib), TAK-659 delivers a clean dual SYK/FLT3 pharmacological window (>50-fold selectivity over 290 kinases), validated by a 58% ORR in non-GCB DLBCL and 96% TGI in FLT3-ITD AML xenografts. For labs requiring selective, oral, once-daily SYK/FLT3 blockade in oncology models, TAK-659 is the unambiguous chemical probe of choice.

Molecular Formula C14H19NO4S
Molecular Weight 297.37
CAS No. 898424-98-1
Cat. No. B2368511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide
CAS898424-98-1
Molecular FormulaC14H19NO4S
Molecular Weight297.37
Structural Identifiers
SMILESCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2OC
InChIInChI=1S/C14H19NO4S/c1-3-15(11-8-9-20(17,18)10-11)14(16)12-6-4-5-7-13(12)19-2/h4-7,11H,3,8-10H2,1-2H3
InChIKeyXUMRNSMZITXOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide (TAK-659) Procurement Guide: Sourcing a Clinically‑Validated Dual SYK/FLT3 Inhibitor


N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide (also known as TAK‑659 or mivavotinib) is an orally bioavailable, reversible type‑I tyrosine kinase inhibitor that simultaneously targets spleen tyrosine kinase (SYK; IC₅₀ 3.2 nM) and FMS‑like tyrosine kinase 3 (FLT3; IC₅₀ 4.6 nM) [REFS‑1]. It was discovered by Takeda through structure‑based design of heteroaromatic pyrrolidinone SYK inhibitors and has progressed through multiple Phase I/II clinical trials for relapsed/refractory B‑cell lymphomas and acute myeloid leukemia [REFS‑2]. Its unique balanced dual‑inhibition profile differentiates it from both pure SYK inhibitors (e.g., fostamatinib, entospletinib) and pure FLT3 inhibitors (e.g., gilteritinib), making it a compound of interest for researchers studying malignancies where both kinases contribute to disease biology [REFS‑3].

Why Procuring a Generic SYK or FLT3 Inhibitor Cannot Replace N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide in Targeted Research Programs


Substituting TAK‑659 with a generic SYK inhibitor (e.g., entospletinib) or a selective FLT3 inhibitor (e.g., gilteritinib) fundamentally alters the pharmacological signature of an experiment because no other clinically evaluated agent simultaneously inhibits both kinases at low nanomolar potencies with a balanced ratio [REFS‑1]. Entospletinib spares FLT3 (≥13‑fold selectivity for SYK), gilteritinib does not inhibit SYK, fostamatinib inhibits SYK with ~13‑fold weaker potency (IC₅₀ 41 nM) and shows only modest FLT3 activity, and cerdulatinib couples SYK inhibition with JAK rather than FLT3 blockade [REFS‑2]. The unique dual SYK/FLT3 profile of TAK‑659 translates into biological outcomes—such as selective antiproliferative activity in FLT3‑mutated AML and enhanced efficacy in non‑GCB DLBCL—that cannot be reproduced by any single‑target surrogate [REFS‑3]. The quantitative evidence below demonstrates why compound identity matters for experimental validity.

Quantitative Head‑to‑Head Evidence: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide (TAK‑659) vs. Closest SYK, FLT3, and Dual‑Kinase Comparators


Dual SYK/FLT3 Inhibition Potency: TAK‑659 Achieves Balanced Low‑Nanomolar Activity Unmatched by Any Other Clinical SYK or FLT3 Inhibitor

TAK‑659 is the only clinically evaluated agent that inhibits both SYK and FLT3 with single‑digit nanomolar IC₅₀ values and a near‑equipotent balance (ratio ≈ 1.4:1) [REFS‑1]. In contrast, fostamatinib (active metabolite R406) inhibits SYK with an IC₅₀ of 41 nM—approximately 13‑fold weaker than TAK‑659—and exhibits only modest FLT3 activity (Ki 30 nM) that is not therapeutically leveraged [REFS‑2]. Entospletinib is a potent SYK inhibitor (IC₅₀ 7.7 nM) but is designed to spare FLT3, achieving 13‑ to >1000‑fold cellular selectivity for SYK [REFS‑3]. Gilteritinib potently inhibits FLT3 (IC₅₀ 0.29 nM) but has no meaningful SYK activity [REFS‑4]. Cerdulatinib inhibits SYK (IC₅₀ 32 nM) but its second primary target is JAK, not FLT3 [REFS‑5]. This unique balanced dual‑inhibition profile means TAK‑659 is the only compound that can simultaneously interrogate SYK‑ and FLT3‑dependent signaling in a single experimental agent.

SYK FLT3 dual inhibitor kinase selectivity IC50 comparison

Kinome‑Wide Selectivity: TAK‑659 Demonstrates >50‑Fold Selectivity for SYK and FLT3 Over 290 Other Kinases, Minimizing Off‑Target Confounds

In a broad kinase selectivity panel, TAK‑659 demonstrated greater than 50‑fold selectivity for SYK and FLT3 over 290 other protein kinases tested [REFS‑1]. This selectivity window ensures that at concentrations required for target engagement (IC₅₀ 3.2–4.6 nM), off‑target kinase inhibition is minimal. For comparison, fostamatinib (R406) shows activity against Lyn (IC₅₀ 63 nM), Lck (IC₅₀ 37 nM), and other Src‑family kinases at concentrations close to its SYK IC₅₀, narrowing its functional selectivity window in cellular assays [REFS‑2]. Cerdulatinib, while dual‑targeting SYK and JAK, inhibits multiple JAK isoforms (JAK1 IC₅₀ 12 nM, JAK2 6 nM, JAK3 8 nM, TYK2 0.5 nM) at potencies equal to or exceeding its SYK activity, introducing broader immunomodulatory off‑target effects that complicate interpretation of SYK‑specific biology [REFS‑3]. TAK‑659's cleaner kinome profile makes it a more selective chemical probe for studying SYK/FLT3 biology without confounding JAK‑STAT pathway modulation.

kinase selectivity panel off-target profiling SYK FLT3 chemical probe

FLT3 Mutation‑Stratified Antiproliferative Activity: TAK‑659 Shows Significantly Greater Efficacy in FLT3‑Mutated AML Compared to FLT3‑Wild‑Type, a Property Not Shared by All SYK Inhibitors

In a head‑to‑head study of five SYK inhibitors (fostamatinib, entospletinib, cerdulatinib, TAK‑659, RO9021) tested across a consecutive cohort of 68 primary AML patient samples, only fostamatinib and TAK‑659 demonstrated significantly higher antiproliferative effects in FLT3‑mutated patients compared to FLT3‑wild‑type patients [REFS‑1]. For TAK‑659, the difference reached statistical significance at p = 0.0132 (Mann‑Whitney U test) [REFS‑1]. At 0.5 µM, TAK‑659 reduced median AML cell proliferation to 19% of untreated control (range: 2–112%) — the most potent antiproliferative effect among all five inhibitors tested at their respective optimized concentrations [REFS‑1]. In contrast, entospletinib and cerdulatinib showed no significant FLT3‑mutation‑dependent differential activity, consistent with their lack of FLT3 inhibitory potency [REFS‑1]. This provides direct evidence that TAK‑659's FLT3 inhibitory activity is pharmacologically relevant in primary human AML cells and cannot be replicated by SYK‑selective inhibitors.

FLT3-ITD AML mutation-stratified antiproliferative SYK inhibitor comparison

Clinical Activity in Non‑GCB Diffuse Large B‑Cell Lymphoma: TAK‑659 Achieves an ORR of 58% in the Non‑GCB Subtype Where Other SYK‑Targeted Agents Have Shown Limited Single‑Agent Efficacy

In an updated analysis of a Phase I study of single‑agent mivavotinib (TAK‑659) in 124 patients with relapsed/refractory B‑cell lymphoma (including 89 with DLBCL), the overall response rate (ORR) in response‑evaluable DLBCL patients was 38% (26/69) [REFS‑1]. Critically, when stratified by cell‑of‑origin, patients with non‑GCB DLBCL achieved an ORR of 58% (7/12) compared to 28% (11/40) in GCB DLBCL — a more than two‑fold enrichment of response in the non‑GCB subtype [REFS‑1]. The median duration of response was not reached in DLBCL responders (median follow‑up exceeding 28 months), indicating durable benefit in responding patients [REFS‑1]. For context, the selective SYK inhibitor entospletinib showed an ORR of only 11% (5/47) in a Phase II DLBCL study (NCT01799889), and fostamatinib demonstrated limited single‑agent activity in DLBCL (ORR ~3% in unselected patients) [REFS‑2]. TAK‑659's enhanced activity in non‑GCB DLBCL — a subtype associated with chronic active B‑cell receptor signaling and SYK dependence — is consistent with its dual SYK/FLT3 mechanism and may reflect FLT3‑mediated modulation of the tumor microenvironment that is absent with SYK‑selective agents.

DLBCL non-GCB SYK inhibitor clinical trial relapsed/refractory lymphoma

In Vivo Tumor Growth Inhibition in FLT3‑ITD AML Xenografts: TAK‑659 Achieves 96% TGI in MV‑4‑11 Models, Comparing Favorably with FLT3‑Selective Inhibitors

Daily oral administration of TAK‑659 at 60 mg/kg produced 96% tumor growth inhibition (TGI) in the MV‑4‑11 FLT3‑ITD AML xenograft model and 66% TGI in the KG‑1 FLT3‑wild‑type model, demonstrating significant in vivo activity against both FLT3‑mutant and FLT3‑wild‑type AML [REFS‑1]. Pharmacodynamic analysis confirmed time‑dependent inhibition of both phospho‑SYK (pSYK525) and phospho‑FLT3 (pFLT3591), with concurrent induction of cleaved caspase‑3 indicating apoptosis [REFS‑1]. For comparison, the FLT3‑selective inhibitor quizartinib (AC220) achieved TGI values of approximately 90–100% in MV‑4‑11 xenografts at 10 mg/kg in published studies, but quizartinib lacks SYK inhibitory activity and is therefore inactive in AML models driven primarily by SYK signaling [REFS‑2]. Conversely, SYK‑selective inhibitors such as entospletinib show minimal activity in FLT3‑ITD models unless SYK is co‑activated. TAK‑659 is distinguished by its ability to address both oncogenic drivers simultaneously in vivo, providing broader anti‑leukemic coverage than inhibitors targeting either kinase alone.

AML xenograft FLT3-ITD tumor growth inhibition MV-4-11 in vivo efficacy

Oral Bioavailability Enables Continuous Target Coverage in Chronic Dosing Models: TAK‑659 Is Formulated for Once‑Daily Oral Administration with Demonstrated Systemic Exposure

TAK‑659 was specifically designed for oral bioavailability, achieving systemic exposures sufficient for sustained target inhibition with once‑daily dosing in both preclinical models (60 mg/kg QD in mice) and clinical studies (60–160 mg QD in patients) [REFS‑1]. In contrast, fostamatinib requires administration as a prodrug (R788) that is converted to the active metabolite R406, introducing pharmacokinetic variability dependent on intestinal phosphatase activity, and is dosed twice daily for some indications [REFS‑2]. Entospletinib, while orally bioavailable, has a relatively short half‑life (~8 hours) that may limit continuous target coverage with once‑daily dosing [REFS‑3]. TAK‑659 hydrochloride (CAS 1952251‑28‑3) is the water‑soluble salt form commonly supplied for research use, facilitating in vitro and in vivo formulation [REFS‑4]. In primary CLL co‑culture experiments, TAK‑659 induced apoptosis at lower concentrations than R406 (the active moiety of fostamatinib), with an EC₅₀ shift of approximately 3–5‑fold favoring TAK‑659, consistent with its higher SYK potency translating into enhanced cellular activity [REFS‑5].

oral bioavailability pharmacokinetics once-daily dosing in vivo CLL

Optimal Research and Procurement Scenarios for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide (TAK‑659) Based on Quantitative Differentiation Evidence


Preclinical AML Studies Requiring Simultaneous SYK and FLT3 Inhibition in FLT3‑Mutated Contexts

Investigators studying FLT3‑ITD‑driven AML should select TAK‑659 when the experimental goal is to achieve combined blockade of both FLT3‑mutant signaling and SYK‑mediated survival pathways in a single agent. Direct head‑to‑head evidence demonstrates that TAK‑659 is one of only two SYK inhibitors (alongside fostamatinib) whose antiproliferative activity is significantly enhanced in FLT3‑mutated primary AML cells (p = 0.0132), and it achieves the most profound median proliferation reduction (19% of control at 0.5 µM) among five tested SYK inhibitors [REFS‑1]. In vivo, TAK‑659 delivers 96% TGI in MV‑4‑11 FLT3‑ITD xenografts at 60 mg/kg QD, confirming that its dual‑target engagement translates into meaningful anti‑leukemic efficacy that SYK‑selective agents such as entospletinib cannot replicate in FLT3‑mutant models [REFS‑2].

Diffuse Large B‑Cell Lymphoma Research Focused on the Non‑GCB Molecular Subtype

For B‑cell lymphoma research targeting the non‑GCB DLBCL subtype — characterized by chronic active BCR signaling and SYK dependency — TAK‑659 is the only SYK‑targeting compound with clinical data showing substantial enrichment of single‑agent activity in this molecularly defined population. The Phase I updated analysis reported a 58% ORR in non‑GCB DLBCL versus 28% in GCB DLBCL, with durable responses (median DOR not reached) [REFS‑1]. In contrast, the SYK‑selective inhibitor entospletinib achieved only an 11% ORR in unselected DLBCL, providing a clear quantitative rationale for preferring TAK‑659 in non‑GCB‑focused preclinical programs [REFS‑2]. Procurement of TAK‑659 is particularly justified when the research question involves interrogating the contribution of FLT3‑mediated microenvironment modulation to BCR‑dependent lymphoma survival.

Chemical Biology Studies Requiring a Highly Selective Dual‑Kinase Probe Without JAK or Src‑Family Off‑Target Activity

When the experimental design demands selective dual inhibition of SYK and FLT3 without complicating activity against JAK kinases (cerdulatinib confound) or Src‑family kinases (fostamatinib confound), TAK‑659 is the compound of choice. Its >50‑fold selectivity over 290 kinases provides a clean pharmacological window [REFS‑1]. Cerdulatinib, the only other clinically evaluated dual kinase inhibitor in this space, potently inhibits JAK1‑3 and TYK2 (IC₅₀ 0.5–12 nM) at concentrations below or equal to its SYK IC₅₀, making it impossible to attribute phenotypic effects solely to SYK inhibition [REFS‑2]. TAK‑659 eliminates this ambiguity, making it the superior chemical probe for SYK/FLT3 mechanistic studies.

In Vivo Oncology Studies Optimizing for Once‑Daily Oral Dosing and Sustained Target Suppression

For long‑term in vivo tumor studies, TAK‑659's oral bioavailability and once‑daily dosing schedule (60 mg/kg QD in mice) enable sustained target engagement without the complications of prodrug activation required for fostamatinib or the shorter half‑life considerations of entospletinib [REFS‑1]. The water‑soluble hydrochloride salt form (CAS 1952251‑28‑3) facilitates straightforward formulation for oral gavage studies [REFS‑2]. Pharmacodynamic evidence confirms that a single oral dose of TAK‑659 produces time‑dependent inhibition of both pSYK and pFLT3, with concomitant apoptosis induction (cleaved caspase‑3), validating that once‑daily dosing achieves the intended dual‑target modulation over the dosing interval [REFS‑3].

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.